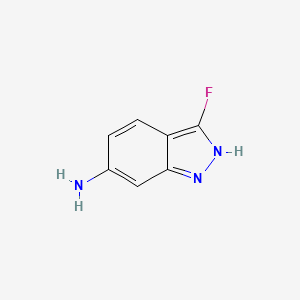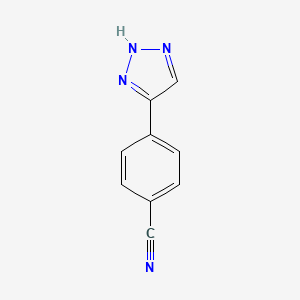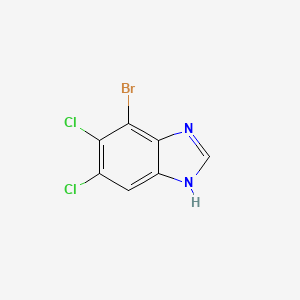
4-Methyl-1-(trifluoromethoxy)pentan-3-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride is a chemical compound with the molecular formula C7H14F3NO·HCl. It is known for its unique structure, which includes a trifluoromethoxy group, making it an interesting subject for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through reactions involving trifluoromethylation agents . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions often require controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-(trifluoromethoxy)pentan-3-amine: Similar structure but without the hydrochloride group.
4-Methyl-1-(trifluoromethoxy)pentan-3-ol: Contains a hydroxyl group instead of an amine.
4-Methyl-1-(trifluoromethoxy)pentan-3-one: Contains a ketone group instead of an amine.
Uniqueness
4-Methyl-1-(trifluoromethoxy)pentan-3-amine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the amine hydrochloride, which confer specific chemical and physical properties. These properties make it particularly useful in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H15ClF3NO |
|---|---|
Peso molecular |
221.65 g/mol |
Nombre IUPAC |
4-methyl-1-(trifluoromethoxy)pentan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-5(2)6(11)3-4-12-7(8,9)10;/h5-6H,3-4,11H2,1-2H3;1H |
Clave InChI |
NQZPOWSFPMOWGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCOC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)





![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)
